molecular formula C13H20N2O4 B2482114 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2309707-86-4

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2482114
CAS No.: 2309707-86-4
M. Wt: 268.313
InChI Key: CKXWGMAGCWMWOV-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.313 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of cyclopentylmethylamine with 2-hydroxyethoxy isoxazole carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity. The isoxazole ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the isoxazole ring and the hydroxyl group provides distinct reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-10-11(8-15-19-10)12(17)14-9-13(18-7-6-16)4-2-3-5-13/h8,16H,2-7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWGMAGCWMWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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